1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenoxy and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorophenol with formaldehyde to form 4-chlorophenoxymethanol. This intermediate is then reacted with 4-methylphenylhydrazine to form the corresponding hydrazone. The hydrazone undergoes cyclization to form the pyrazole ring, followed by acylation with a suitable carboxylic acid derivative to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-[(4-Chlorophenoxy)-methyl]-1,3,4-oxadiazole-2-thiol: Similar in structure but contains an oxadiazole ring instead of a pyrazole ring.
4-[(3-Chlorophenoxy)methyl]-1-[(4-methylphenyl)sulfanyl]-2-nitrobenzene: Contains a nitrobenzene ring and a sulfanyl group.
Uniqueness
1-[(4-Chlorophenoxy)methyl]-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClN3O2 |
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Molecular Weight |
341.8 g/mol |
IUPAC Name |
1-[(4-chlorophenoxy)methyl]-N-(4-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16ClN3O2/c1-13-2-6-15(7-3-13)20-18(23)17-10-11-22(21-17)12-24-16-8-4-14(19)5-9-16/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
IMNKDLVYGYYZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NN(C=C2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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